![molecular formula C17H19NO3 B5787368 2,3-dimethoxy-N-(2-methylbenzyl)benzamide](/img/structure/B5787368.png)
2,3-dimethoxy-N-(2-methylbenzyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2,3-dimethoxy-N-(2-methylbenzyl)benzamide derivatives involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products undergo purification and characterization using spectroscopic and elemental analysis methods such as IR, ^1H NMR, ^13C NMR, and elemental analysis (Yakan et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination and hydrogen-bonding characteristics, is crucial for understanding the compound's interactions and stability. For example, the X-ray crystal structure of related benzoxazine dimers has been analyzed to propose hydrogen-bonding schemes that include both inter- and intramolecular hydrogen bonding (Dunkers et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are diverse. One study describes the synthesis and evaluation of these compounds for their affinity for CNS dopamine D2 receptors, highlighting the importance of the molecular structure in biological activity (Bishop et al., 1991). Another example is the synthesis of related compounds through tandem oxidative aminocarbonylation-cyclization reactions, demonstrating the versatility of synthetic strategies (Gabriele et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal morphology are fundamental to the compound's applications. The synthesis and crystal structure of N-(4-methylbenzyl)benzamide, a related compound, have been investigated, providing insights into the crystal morphology and potential applications in optical and piezoelectric crystals (Goel et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the potential uses of this compound. Studies on related compounds provide insight into the chemical behavior, such as the reaction between benzoxazine intermediates and model phenols, offering a glimpse into the compound's potential in resin chemistry (Zhang & Solomon, 1998).
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
It’s known that some benzamides exhibit their effects through interactions with various biological targets, leading to changes in cellular processes .
Result of Action
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-[(2-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-4-5-8-13(12)11-18-17(19)14-9-6-10-15(20-2)16(14)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVANWCFNHDOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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